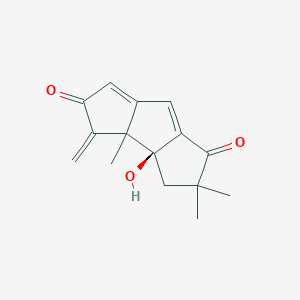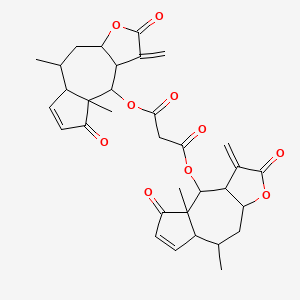
elisabatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
elisabatin A is a natural product found in Antillogorgia elisabethae with data available.
Scientific Research Applications
ELISA in Art Conservation
The enzyme-linked immunosorbent assay (ELISA) has seen significant application in identifying proteinaceous materials in artworks. A study by Lee et al. (2015) utilized ELISA with a horse radish peroxidase reporting system to identify proteins in adhesives and binders of artworks from the Metropolitan Museum of Art. The methodology demonstrated the influence of aging on pigment/binder combinations in antigen detection (Lee et al., 2015).
Advancements in ELISA with Aptamers
Toh et al. (2015) explored replacing antibodies in ELISA with aptamers, offering advantages like smaller size, easy modification, and cost-effectiveness. This led to the development of enzyme-linked apta-sorbent assay (ELASA), which is useful in various configurations, enhancing the flexibility and utility of ELISA in diverse scientific fields (Toh et al., 2015).
ELISA in Food Authenticity and Safety
Asensio et al. (2008) highlighted the application of ELISA in food control, particularly in species discrimination in meat, fish, and milk, labeling authentication in fruit juices, and identifying genetically modified and irradiated foods. ELISA's ability to handle a large number of samples efficiently makes it a valuable tool for regulatory food controls (Asensio et al., 2008).
Improvements in Disease Diagnostics
Recent developments have enhanced ELISA's sensitivity and specificity, making it a key tool in disease diagnostics. For example, the cellphone-based hand-held microplate reader for ELISA, developed by Berg et al. (2015), offers a cost-effective and portable solution for high-throughput disease screening, even in resource-poor settings (Berg et al., 2015).
Nanomaterial-based ELISA
Zhao et al. (2021) discussed how nanomaterials have been integrated into ELISA, leading to significant improvements in sensitivity and versatility. This integration has expanded ELISA's applications in clinical diagnosis, food quality control, and environmental monitoring (Zhao et al., 2021).
properties
Product Name |
elisabatin A |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4S,6S)-7-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6-dihydro-4H-phenalene-1,2-dione |
InChI |
InChI=1S/C20H22O3/c1-9(2)6-13-7-10(3)15-14(21)8-11(4)16-18(15)17(13)12(5)19(22)20(16)23/h6,8,10,13,21H,7H2,1-5H3/t10-,13+/m0/s1 |
InChI Key |
JVQJPMIBFYBOEO-GXFFZTMASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
SMILES |
CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
Canonical SMILES |
CC1CC(C2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C)C=C(C)C |
synonyms |
elisabatin A elisabatin-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Methyl-2h-furo[2,3-h]chromen-2-one](/img/structure/B1200773.png)








